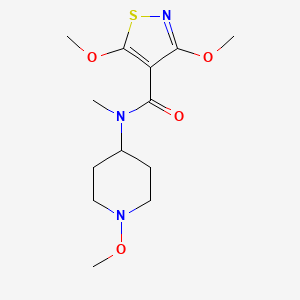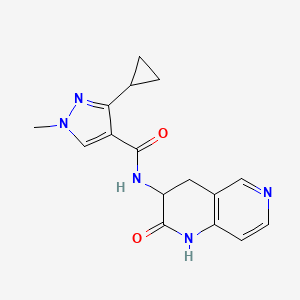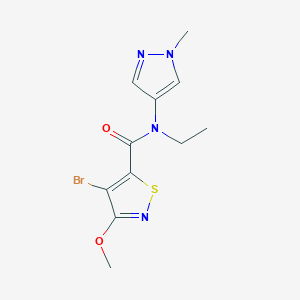
3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which can be useful in studies related to inflammation and pain. However, one limitation of using this compound is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research related to 3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide. Some of these include further studies to determine its mechanism of action, studies related to its potential use in cancer research, and studies related to its anti-inflammatory properties. Additionally, future research could focus on developing new compounds based on the structure of 3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide that have improved properties and potential applications in various research areas.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-methoxypiperidine-4-amine to produce N-(4-methoxyphenylacetyl)-1-methoxypiperidine-4-amine. This intermediate is then reacted with methyl isothiocyanate to produce the final product, 3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide.
Applications De Recherche Scientifique
3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide has been studied for its potential applications in various research areas. It has been shown to have anti-inflammatory properties and has been used in studies related to inflammation and pain. Additionally, it has been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-15(9-5-7-16(20-4)8-6-9)12(17)10-11(18-2)14-21-13(10)19-3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJVGLRSMBVWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)OC)C(=O)C2=C(SN=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(1-methoxypiperidin-4-yl)-N-methyl-1,2-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)

![N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)

![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)



![N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)
![N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7439110.png)

![[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]-(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanone](/img/structure/B7439128.png)
![1-(7,7-Dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)-2-(1,2-thiazol-3-yloxy)ethanone](/img/structure/B7439132.png)